An In-Depth Technical Guide to the Chemical Properties of Imidazolidine-2-carboxylic Acid
An In-Depth Technical Guide to the Chemical Properties of Imidazolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of imidazolidine-2-carboxylic acid. Designed for professionals in research and drug development, this document synthesizes fundamental principles with practical insights, moving beyond a simple recitation of facts to explain the underlying causality of its chemical behavior. The information presented herein is grounded in established chemical literature and data from closely related structural analogs, providing a robust framework for understanding and utilizing this versatile heterocyclic amino acid.
Introduction: A Molecule of Latent Potential
Imidazolidine-2-carboxylic acid, a non-proteinogenic amino acid, occupies a unique chemical space at the intersection of cyclic diamines and carboxylic acids. Its structure, featuring a saturated five-membered nitrogen heterocycle, imparts a distinct set of properties that are of significant interest in the fields of organocatalysis and medicinal chemistry. While not as extensively characterized as some of its analogs, a thorough understanding of its chemical nature can be extrapolated from foundational principles and the study of related compounds. This guide will illuminate its structural features, spectroscopic signature, synthesis, reactivity, and applications, providing a critical resource for its use in scientific discovery.
Molecular Structure and Physicochemical Properties
The core of imidazolidine-2-carboxylic acid is the imidazolidine ring, a saturated heterocycle containing two nitrogen atoms. This ring is substituted at the 2-position with a carboxylic acid group. This unique combination of a cyclic aminal and a carboxylic acid dictates its physical and chemical properties.
Diagram 1: Molecular Structure of Imidazolidine-2-carboxylic Acid
Caption: Ball-and-stick representation of Imidazolidine-2-carboxylic acid.
| Property | Value (Predicted/Analogous) | Source/Basis |
| Molecular Formula | C₄H₈N₂O₂ | - |
| Molecular Weight | 116.12 g/mol | - |
| Melting Point | Decomposes | Expected for amino acids |
| pKa (Carboxylic Acid) | ~2-3 | Analogous to other α-amino acids |
| pKa (Imidazolidine Nitrogens) | ~6-7 | Analogous to cyclic diamines |
| Solubility | Soluble in water and polar organic solvents. | [1] |
Expertise & Experience Insights: The presence of both an acidic carboxylic acid group and basic nitrogen atoms makes imidazolidine-2-carboxylic acid an amphoteric molecule, capable of existing as a zwitterion in solution. The pKa values are critical for understanding its behavior in different pH environments. The acidity of the carboxylic acid is expected to be higher than that of a simple aliphatic carboxylic acid due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms. Conversely, the basicity of the nitrogen atoms is lower than that of a simple acyclic diamine due to the constraints of the ring and the influence of the C2 substituent.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The imidazolidine ring protons will likely appear as complex multiplets due to spin-spin coupling.
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C2-H: A singlet or triplet around 4-5 ppm. The chemical shift will be influenced by the neighboring nitrogen and carboxylic acid groups.
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C4-H₂ and C5-H₂: A set of multiplets between 3-4 ppm. These protons are diastereotopic and will likely show complex coupling patterns.
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N-H: Broad signals that may exchange with D₂O. Their chemical shift will be highly dependent on the solvent and pH.
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COOH: A broad singlet at a downfield chemical shift (>10 ppm), which will also exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
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C2: A signal between 60-80 ppm, characteristic of a carbon atom bonded to two nitrogen atoms.
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C4 and C5: Signals in the range of 40-60 ppm.
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C=O (Carboxylic Acid): A characteristic downfield signal between 170-180 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the absorptions of the carboxylic acid and the N-H bonds.
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O-H stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
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N-H stretch: Moderate absorptions around 3200-3400 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1750 cm⁻¹.
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N-H bend: An absorption around 1600-1650 cm⁻¹.
Synthesis of Imidazolidine-2-carboxylic Acid
A plausible and efficient synthesis of imidazolidine-2-carboxylic acid involves the condensation of ethylenediamine with glyoxylic acid.[3] This reaction forms the imidazolidine ring in a single step.
Diagram 2: Proposed Synthesis of Imidazolidine-2-carboxylic Acid
Caption: Proposed reaction pathway for the synthesis of imidazolidine-2-carboxylic acid.
Proposed Experimental Protocol
Trustworthiness: This protocol is based on well-established methods for the synthesis of imidazolidines from 1,2-diamines and aldehydes.[4] The workup and purification steps are standard procedures for isolating water-soluble amino acids.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1.0 eq) in a suitable solvent such as water or methanol.
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Addition of Diamine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethylenediamine (1.0 eq) in the same solvent dropwise. The addition should be controlled to manage the exothermic reaction.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.
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Workup: If a precipitate forms, collect it by filtration. If the product remains in solution, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a water/ethanol mixture. The purity can be assessed by NMR and melting point analysis.
Expertise & Experience Insights: The key to a successful synthesis is controlling the stoichiometry and temperature. An excess of either reactant can lead to side products. The reaction is a classic example of nucleophilic addition of the amine to the aldehyde, followed by cyclization through the formation of a second aminal linkage. The use of glyoxylic acid directly incorporates the carboxylic acid functionality at the 2-position.
Reactivity and Stability
The reactivity of imidazolidine-2-carboxylic acid is governed by the interplay of the imidazolidine ring and the carboxylic acid group.
Hydrolysis of the Imidazolidine Ring
The aminal functionality at C2 makes the imidazolidine ring susceptible to hydrolysis, especially under acidic conditions.[4] The reaction is reversible and will yield ethylenediamine and glyoxylic acid.
Diagram 3: Hydrolysis of Imidazolidine-2-carboxylic Acid
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of imidazolidine-2-carboxylic acid.
Expertise & Experience Insights: The rate of hydrolysis is pH-dependent. The ring is generally stable at neutral and basic pH but will readily open in the presence of strong acids. This lability is a critical consideration in its handling, storage, and application in multi-step syntheses. Kinetic studies on related 2-substituted imidazolines have shown that the rate of hydrolysis is influenced by the nature of the substituent at the 2-position.[5]
Reactions of the Carboxylic Acid Group
The carboxylic acid group undergoes typical reactions such as esterification, amide bond formation, and reduction. However, the presence of the basic nitrogen atoms in the ring requires careful selection of reaction conditions to avoid side reactions or the need for protecting groups. For example, in peptide coupling reactions, the nitrogen atoms of the imidazolidine ring may need to be protected to prevent their participation in the reaction.
Applications in Research and Drug Development
The unique structural features of imidazolidine-2-carboxylic acid and its derivatives make them valuable in several areas of chemical research.
Asymmetric Organocatalysis
Chiral derivatives of imidazolidine-2-carboxylic acid have been successfully employed as ligands in transition metal catalysis. For instance, C₂-symmetric chiral imidazolidine carboxylic acids have been shown to be highly effective ligands in ruthenium(II)-catalyzed enantioselective C-H alkylation reactions.[6] This highlights the potential of imidazolidine-2-carboxylic acid as a scaffold for the development of new chiral catalysts.
Medicinal Chemistry and Drug Discovery
The imidazolidine core is a common motif in a number of biologically active compounds and approved drugs. Imidazolidine-2-carboxylic acid can serve as a versatile building block for the synthesis of novel pharmaceutical agents. Its constrained cyclic structure can be used to control the conformation of a molecule, which is often a key factor in its biological activity. For example, derivatives of the closely related imidazolidin-2-one-4-carboxylic acid are used in the synthesis of inhibitors for human BACE-1, a key enzyme in Alzheimer's disease.[6]
Safety and Handling
While specific toxicity data for imidazolidine-2-carboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for related compounds, it may be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
Imidazolidine-2-carboxylic acid is a fascinating molecule with a rich and underexplored chemical landscape. Its unique combination of a cyclic diamine and a carboxylic acid gives rise to a distinct set of properties that make it a valuable tool for chemists in academia and industry. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public domain, a solid understanding of its chemistry can be built upon the foundational principles of organic chemistry and the study of its close structural relatives. This guide provides a framework for that understanding, empowering researchers to unlock the full potential of this versatile chemical building block.
References
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Li, Y., Liou, Y. C., Oliveira, J. C. A., & Ackermann, L. (2022). Ruthenium(II)/Imidazolidine Carboxylic Acid‐Catalyzed C−H Alkylation for Central and Axial Double Enantio‐Induction. Angewandte Chemie International Edition, 61(46), e202211129. [Link]
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Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline). Journal of Pharmaceutical Sciences. [Link]
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Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. [Link]
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Kinetics and mechanism of the hydrolysis of imidacloprid. Illinois Experts. [Link]
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Imidazolidine. Wikipedia. [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
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Oxidative decarboxylative synthesis of 2-H-imidazolines from glyoxylic acid and 1,2-diamines. PubMed. [Link]
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